N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
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Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-27(2)15-20-7-5-9-22(25(20)34-27)32-17-24(30)28-16-18-10-12-29(13-11-18)26(31)23-14-19-6-3-4-8-21(19)33-23/h3-9,14,18H,10-13,15-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGBMJFJRXKRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzofuran moiety , a piperidine ring , and an acetyl group linked to a dimethylbenzofuran derivative. These structural elements contribute to its unique biological activity and interaction with various molecular targets.
| Component | Description |
|---|---|
| Benzofuran Moiety | Provides hydrophobic interactions and potential receptor binding. |
| Piperidine Ring | Enhances binding affinity and selectivity for biological targets. |
| Acetyl Group | Influences pharmacokinetic properties and solubility. |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. This suggests its potential as a novel antimicrobial agent.
Case Studies
- Antibacterial Efficacy : In laboratory settings, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential for treating resistant infections.
- Antifungal Activity : The compound also showed effectiveness against various fungal strains, with notable activity against Candida spp., suggesting its utility in treating fungal infections.
The proposed mechanism involves the compound's ability to interact with specific enzymes and receptors involved in microbial metabolism. Its structural features allow it to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications in the benzofuran or piperidine structures can enhance biological activity. Notably:
- Compounds with increased hydrophobicity exhibited improved membrane permeability.
- Variations in the acetyl group influenced the compound’s stability and efficacy against microbial targets.
Potential Therapeutic Applications
Given its promising biological activity, this compound is being investigated for several therapeutic applications:
- Antimicrobial Therapy : Its broad-spectrum activity positions it as a candidate for developing new antibiotics.
- Cancer Treatment : Preliminary findings suggest that it may inhibit pathways involved in tumor growth, warranting further investigation into its anticancer properties.
- Neuroprotective Effects : The compound's interaction with neurochemical pathways indicates potential applications in treating neurodegenerative disorders.
Q & A
Q. What are the recommended synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzofuran-2-carbonyl-piperidine moiety via nucleophilic acyl substitution (e.g., coupling benzofuran-2-carboxylic acid with piperidine derivatives using activating agents like HATU or DCC) .
- Step 2: Functionalization of the piperidine ring’s methyl group with an acetamide linker. This may involve alkylation or reductive amination, depending on the reactivity of intermediates .
- Step 3: Introduction of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether group via SN2 displacement or Mitsunobu reaction .
Critical Consideration: Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) to minimize side products .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy: Assign peaks for benzofuran protons (δ 6.5–7.5 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., expected [M+H]+ ion for C₂₅H₂₇N₂O₅: calculated 453.19 g/mol) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, particularly in the dihydrobenzofuran ring .
Intermediate-Level Questions
Q. How can researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro Assays:
- Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration to quantify unbound fraction .
- In Vivo PK Studies:
Q. What strategies mitigate contradictions in biological activity data across assays?
Methodological Answer:
- Reproducibility Checks: Validate assays using positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Dose-Response Curves: Ensure linearity across concentrations (e.g., IC₅₀ values should align within ±20% between replicates) .
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays if discrepancies arise .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for large-scale synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states and identify rate-limiting steps in benzofuran-piperidine coupling .
- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for Mitsunobu or SN2 reactions .
- Case Study: A 2024 study achieved 85% yield improvement in dihydrobenzofuran synthesis by integrating ML-predicted solvent systems (e.g., THF/DMF mixtures) with DoE .
Q. How to resolve conflicting data in target selectivity profiles?
Methodological Answer:
- Off-Target Screening: Use broad-panel kinase or GPCR assays to identify secondary targets .
- Structural Dynamics Analysis: Perform molecular dynamics (MD) simulations to assess binding pocket flexibility. For example, a 2023 study resolved selectivity conflicts for benzofuran derivatives by correlating MD trajectories with experimental IC₅₀ values .
- Data Normalization: Apply Z-score or log2 fold-change analysis to harmonize data from different assay platforms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
